Cas no 29866-52-2 (3-Bromo-2-chloro-6-methoxybenzaldehyde)
3-Bromo-2-chloro-6-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-2-chloro-6-methoxybenzaldehyde
- 3-Bromo-2-chloro-6-methoxybenzaldehyde
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- MDL: MFCD25962014
- Inchi: 1S/C8H6BrClO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3
- InChI Key: OQWQBUCTFBESID-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=O)C=1Cl)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3
3-Bromo-2-chloro-6-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1110561-1g |
2-Chloro-3-bromo-6-methoxybenzaldehyde |
29866-52-2 | 95% | 1g |
$495 | 2024-07-28 | |
| abcr | AB606682-250mg |
3-Bromo-2-chloro-6-methoxybenzaldehyde; . |
29866-52-2 | 250mg |
€241.30 | 2024-07-19 | ||
| abcr | AB606682-1g |
3-Bromo-2-chloro-6-methoxybenzaldehyde; . |
29866-52-2 | 1g |
€429.50 | 2024-07-19 | ||
| abcr | AB606682-5g |
3-Bromo-2-chloro-6-methoxybenzaldehyde; . |
29866-52-2 | 5g |
€1400.20 | 2024-07-19 | ||
| abcr | AB606682-10g |
3-Bromo-2-chloro-6-methoxybenzaldehyde; . |
29866-52-2 | 10g |
€2341.50 | 2024-07-19 | ||
| Aaron | AR021W6A-5g |
3-Bromo-2-chloro-6-methoxybenzaldehyde |
29866-52-2 | 95% | 5g |
$1104.00 | 2025-02-13 | |
| eNovation Chemicals LLC | Y1110561-1g |
2-Chloro-3-bromo-6-methoxybenzaldehyde |
29866-52-2 | 95% | 1g |
$495 | 2025-02-26 | |
| Aaron | AR021W6A-500mg |
3-Bromo-2-chloro-6-methoxybenzaldehyde |
29866-52-2 | 500mg |
$345.00 | 2023-12-14 | ||
| Aaron | AR021W6A-1g |
3-Bromo-2-chloro-6-methoxybenzaldehyde |
29866-52-2 | 95% | 1g |
$368.00 | 2025-02-13 | |
| eNovation Chemicals LLC | Y1110561-1g |
2-Chloro-3-bromo-6-methoxybenzaldehyde |
29866-52-2 | 95% | 1g |
$495 | 2025-02-26 |
3-Bromo-2-chloro-6-methoxybenzaldehyde Suppliers
3-Bromo-2-chloro-6-methoxybenzaldehyde Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Additional information on 3-Bromo-2-chloro-6-methoxybenzaldehyde
Introduction to 3-Bromo-2-chloro-6-methoxybenzaldehyde (CAS No. 29866-52-2)
3-Bromo-2-chloro-6-methoxybenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 29866-52-2, is a versatile aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and organic synthesis. This compound, characterized by its bromo and chloro substituents along with a methoxy group, serves as a crucial intermediate in the development of various bioactive molecules. Its unique structural features make it a valuable building block for medicinal chemists exploring novel therapeutic agents.
The chemical structure of 3-Bromo-2-chloro-6-methoxybenzaldehyde consists of a benzene ring substituted with a formyl group at the 1-position, a bromine atom at the 3-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position. This arrangement imparts distinct reactivity patterns, making it an attractive candidate for further functionalization. The presence of both halogen atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, 3-Bromo-2-chloro-6-methoxybenzaldehyde has been extensively studied for its role in synthesizing pharmacologically relevant compounds. One notable area of research involves its application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the reactivity of this aldehyde, researchers have been able to generate novel inhibitors that target specific kinase domains. For instance, studies have demonstrated its utility in creating small-molecule inhibitors that disrupt aberrant signaling pathways in tumor cells.
Another significant application of 3-Bromo-2-chloro-6-methoxybenzaldehyde lies in the synthesis of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has underscored the need for innovative therapeutic strategies. Researchers have utilized this compound as a precursor to develop novel antimicrobial compounds with enhanced efficacy against resistant strains. The bromo and chloro substituents facilitate further derivatization, allowing for the creation of molecules with improved binding affinity to bacterial targets. Preliminary studies have shown promising results in inhibiting bacterial growth while maintaining low toxicity towards human cells.
The compound's role in drug discovery extends beyond kinase inhibitors and antimicrobial agents. It has also been employed in the development of antiviral medications. Viruses rely on host cellular machinery for replication, and targeting viral enzymes or receptors can disrupt their life cycle. 3-Bromo-2-chloro-6-methoxybenzaldehyde serves as a key intermediate in synthesizing molecules that interfere with viral replication processes. For example, researchers have used it to develop protease inhibitors that block viral protein assembly, thereby preventing viral propagation.
In addition to its pharmaceutical applications, 3-Bromo-2-chloro-6-methoxybenzaldehyde finds utility in materials science and agrochemical research. Its ability to undergo diverse chemical transformations makes it a valuable scaffold for designing advanced materials with specific properties. For instance, it has been used in the synthesis of liquid crystals and organic semiconductors, where precise molecular architecture is essential for optimal performance.
The agrochemical industry has also benefited from the use of 3-Bromo-2-chloro-6-methoxybenzaldehyde as an intermediate in developing novel pesticides and herbicides. These compounds are designed to protect crops from pests and diseases while minimizing environmental impact. The reactivity of this aldehyde allows for the introduction of various functional groups that enhance the efficacy and selectivity of agrochemicals.
Recent advancements in synthetic methodologies have further expanded the applications of 3-Bromo-2-chloro-6-methoxybenzaldehyde. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and selective transformations of this compound. These methods have reduced reaction times and improved yields, making it more feasible to incorporate 3-Bromo-2-chloro-6-methoxybenzaldehyde into complex synthetic routes.
The compound's versatility is also highlighted by its use in heterocyclic chemistry. Heterocyclic compounds are prevalent in pharmaceuticals due to their biological activity and stability. Researchers have utilized 3-Bromo-2-chloro-6-methoxybenzaldehyde as a building block for constructing nitrogen-containing heterocycles, which are known for their pharmacological properties.
In conclusion,3-Bromo-2-chloro-6-methoxybenzaldehyde (CAS No. 29866-52-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and researchers working on cutting-edge therapeutics and materials. As research continues to uncover new methodologies and applications,3-Bromo-2-chloro-6-methoxybenzaldehyde is poised to remain at the forefront of chemical innovation.
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